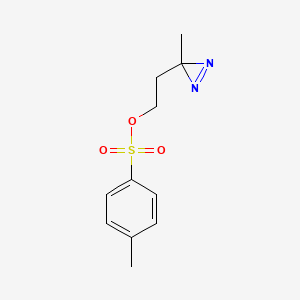

2-(3-Methyl-3H-diazirin-3-yl)ethyl 4-methylbenzenesulfonate

Description

2-(3-Methyl-3H-diazirin-3-yl)ethyl 4-methylbenzenesulfonate (CAS: 25055-84-9) is a diazirine-containing compound with a tosyl (p-toluenesulfonate) functional group. Its molecular formula is C₁₁H₁₄N₂O₃S, and it has a molecular weight of 254.31 g/mol . The structure comprises a diazirine ring (a three-membered ring with two nitrogen atoms) substituted with a methyl group and an ethyl linker to the tosyl moiety. This configuration enables dual functionality: the diazirine acts as a photoactivatable crosslinker, while the tosyl group serves as a leaving group for nucleophilic substitution reactions .

Properties

IUPAC Name |

2-(3-methyldiazirin-3-yl)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-9-3-5-10(6-4-9)17(14,15)16-8-7-11(2)12-13-11/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQMGXQUJVZNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2(N=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001174698 | |

| Record name | 3H-Diazirine-3-ethanol, 3-methyl-, 3-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001174698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25055-84-9 | |

| Record name | 3H-Diazirine-3-ethanol, 3-methyl-, 3-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25055-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Diazirine-3-ethanol, 3-methyl-, 3-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001174698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-3H-diazirin-3-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 3-methyl-3H-diazirine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any side reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-3H-diazirin-3-yl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The diazirine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Bases: Triethylamine, sodium hydroxide.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could lead to the formation of alcohols .

Scientific Research Applications

2-(3-Methyl-3H-diazirin-3-yl)ethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula and a molecular weight of 254.31 . It contains a diazirine group, which is photo-reactive, and a tosylate group, which is a leaving group that can be displaced by nucleophiles. Diazirines are used in photoaffinity labeling, where they are activated by UV light to form reactive carbenes that can insert into nearby chemical bonds .

Applications in Scientific Research

This compound is used in scientific research, particularly in life science applications .

Photoaffinity Labeling: Diazirines can be used as photoaffinity labels to identify interacting proteins . Upon UV irradiation, diazirines form highly reactive carbenes that can covalently bind to interacting molecules. This technique is valuable for studying protein-protein interactions, protein-ligand interactions, and receptor-binding sites.

Crosslinking Studies: This compound can be employed as a crosslinker, particularly a photoactivated crosslinker . Photoactivated crosslinkers are useful for stabilizing interactions between biomolecules, allowing for the study of dynamic biological processes.

Probe for Inflammasome Inhibitors: Diazirines can serve as probes for inflammasome inhibitors . By incorporating a diazirine moiety into a known inhibitor, researchers can create a photoaffinity probe to identify the target proteins of the inhibitor. For example, an MCC950 photoaffinity probe was designed with a diazirine and alkyne functional group to identify Carbonic Anhydrase 2 as a novel target .

Synthesis of Photoaffinity Probes: It can be used in the synthesis of photoaffinity probes, such as IMP2070, which helps identify the target protein of certain inhibitors . These probes typically include a diazirine group for photo-crosslinking and an alkyne group for bioorthogonal ligation.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-3H-diazirin-3-yl)ethyl 4-methylbenzenesulfonate involves the formation of reactive intermediates upon exposure to UV light. These intermediates can form covalent bonds with nearby molecules, allowing for the study of molecular interactions and identification of binding sites .

Comparison with Similar Compounds

Table 1: Comparison of Diazirine-Containing Compounds

Key Observations :

- Reactivity : The tosyl group in the target compound enables nucleophilic substitution (e.g., with thiols or amines), whereas TPD’s trifluoromethyl group enhances carbene stability and insertion efficiency in hydrophobic environments .

- Applications : Carboxylic acid and amine derivatives (Table 1) are tailored for specific bioconjugation strategies, while the tosyl variant is preferred for introducing photo-crosslinking capability into complex molecules .

Functional Group Comparison: Tosylate vs. Other Leaving Groups

Table 2: Sulfonate Esters in Probe Design

Key Observations :

- Tosyl vs. Methyl Ester : Tosyl groups are superior leaving groups compared to methyl esters, enabling faster reaction kinetics in probe synthesis .

- Specificity : The diazirine-tosylate combination is unique in merging photo-crosslinking with facile functionalization, unlike triazine-based sulfonates used in agrochemicals .

Photolytic Efficiency and Stability

- Target Compound : Generates carbenes with high efficiency upon UV irradiation, forming covalent adducts with neighboring molecules. Demonstrates dark stability but requires inert storage .

- TPD : Produces 65% carbene yield upon photolysis, with superior thermal stability (stable at 75°C for 30 minutes) .

- Eosin Y-Diazirine Conjugates (e.g., compound [92] in ): Exhibit enhanced solubility in polar solvents due to the xanthene moiety, enabling applications in fluorescence-based crosslinking studies .

Commercial Availability and Cost

Biological Activity

2-(3-Methyl-3H-diazirin-3-yl)ethyl 4-methylbenzenesulfonate (CAS No. 25055-84-9) is a diazirine-based compound known for its potential applications in chemical biology, particularly in photolabeling and covalent modification of biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄N₂O₃S |

| Molecular Weight | 254.31 g/mol |

| IUPAC Name | 2-(3-methyldiazirin-3-yl)ethyl 4-methylbenzenesulfonate |

| PubChem CID | 14654049 |

| Appearance | Solid or liquid |

| Purity | ≥97% |

The biological activity of diazirine compounds is primarily attributed to their ability to generate reactive carbene species upon photolysis. When exposed to UV light, diazirines undergo a homolytic cleavage, leading to the formation of highly reactive carbenes that can covalently bond with nearby nucleophiles, such as amino acids in proteins. This property makes them valuable tools for studying protein interactions and dynamics.

Biological Applications

- Photolabeling : The compound is utilized in photolabeling studies to map protein interactions and identify binding sites. Upon irradiation with UV light, it can form covalent bonds with proteins, allowing researchers to capture transient interactions.

- Chemical Probes : It serves as a chemical probe for synthesizing multifunctional building blocks in chemical biology experiments. The diazirine moiety allows for light-induced modifications of biological targets, facilitating the study of complex biological systems.

Study 1: Protein Interaction Mapping

A study demonstrated the use of diazirine-based probes, including this compound, for mapping protein-protein interactions in living cells. The results indicated that the compound effectively labeled target proteins upon UV exposure, providing insights into their interaction networks.

Study 2: Covalent Modification of Enzymes

Research highlighted the ability of diazirine derivatives to covalently modify enzymes involved in metabolic pathways. This modification was shown to alter enzyme activity and stability, suggesting potential applications in drug development and metabolic engineering.

Study 3: Fluorescence Enhancement

Another investigation focused on a related coumarin-fused diazirine that exhibited enhanced fluorescence upon cross-linking with target proteins. This approach demonstrated the potential for using diazirines not only for labeling but also for developing sensitive detection methods based on fluorescence recovery post-photolysis.

Safety and Handling

Due to its reactive nature, this compound is classified as hazardous:

| Hazard Information | Details |

|---|---|

| Signal Word | Danger |

| Hazard Statements | H315-H318-H335 |

| Precautionary Statements | P261-P264-P271-P280 |

Proper safety measures should be taken when handling this compound, including using personal protective equipment and working under inert conditions.

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 2-(3-Methyl-3H-diazirin-3-yl)ethyl 4-methylbenzenesulfonate, and what methodological steps ensure reproducibility?

- Answer : Begin with a literature review to identify analogous sulfonate ester syntheses, focusing on protecting group strategies for diazirine stability. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions like premature diazirine decomposition. Use analytical techniques (HPLC, TLC) to monitor reaction progress. Validate purity via column chromatography and confirm structure via NMR and mass spectrometry. Replicate reactions across multiple batches to assess reproducibility, documenting deviations in yields or byproducts .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- Answer : Combine experimental and theoretical approaches:

- Experimental : High-resolution mass spectrometry (HRMS) confirms molecular weight. / NMR identifies proton environments and sulfonate ester linkages. IR spectroscopy detects diazirine C=N stretching (~1600 cm).

- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and electronic properties, cross-validated against experimental spectra. This dual approach resolves ambiguities in stereochemistry or tautomeric forms .

Advanced Research Questions

Q. How can the environmental fate of this compound be systematically evaluated in abiotic and biotic systems?

- Answer : Implement a tiered experimental framework:

- Phase 1 (Lab) : Measure hydrolysis rates under varied pH/temperature conditions. Assess photodegradation using UV-Vis irradiation setups. Quantify partitioning coefficients (log , ) via shake-flask or HPLC methods.

- Phase 2 (Biotic) : Use microbial cultures or plant/animal models to study metabolic pathways. Employ LC-MS/MS to identify transformation products (e.g., sulfonic acids, diazirine ring-opened derivatives).

- Phase 3 (Field) : Conduct microcosm studies to simulate real-world degradation, integrating data into fate models (e.g., EPI Suite) .

Q. How can contradictions in reactivity data (e.g., unexpected byproducts during diazirine activation) be resolved methodologically?

- Answer : Apply root-cause analysis:

- Variable Screening : Use factorial design (e.g., Plackett-Burman) to isolate factors like trace moisture, light exposure, or catalyst impurities.

- Cross-Validation : Compare reactivity under inert (glovebox) vs. ambient conditions. Employ trapping agents (e.g., TEMPO) to detect radical intermediates.

- Computational Modeling : Simulate reaction pathways (DFT or MD) to identify energetically favorable byproduct formations. Publish negative results to inform community benchmarks .

Q. What advanced computational strategies can predict the interaction of this compound with biological targets?

- Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS):

- Docking : Screen against protein databases (PDB) to identify binding pockets, prioritizing residues with nucleophilic or aromatic motifs.

- MD Simulations : Run 100-ns trajectories to assess binding stability and conformational changes. Validate with experimental techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- QSPR Models : Derive quantitative structure-property relationships to predict cross-reactivity with non-target proteins .

Methodological Considerations

- Data Reprodubility : Adopt randomized block designs for multi-variable experiments (e.g., environmental fate studies) to control confounding factors .

- Ethical Reporting : Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like PubChem or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.